TAS-F

Description

Properties

IUPAC Name |

difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGVTLYEFSBAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27F2N3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430833 | |

| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59218-87-0 | |

| Record name | Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimethylsilicate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59218-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to TAS-F Reagent

Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TAS-F reagent, is a significant chemical compound in the field of organic synthesis. Its primary role is to serve as an anhydrous and highly reactive source of fluoride (B91410) ions. This guide provides a comprehensive overview of its core properties, synthesis, mechanism of action, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Concepts: Structure and Properties

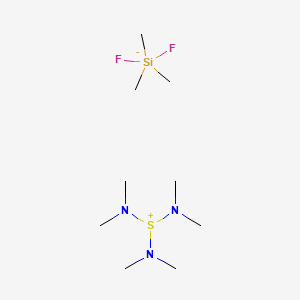

This compound is an ionic compound with the structural formula [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻.[1] The cation is a tris(dimethylamino)sulfonium ion, which is notably non-electrophilic due to the electron-donating nature of its three dimethylamino substituents.[1][2] The anion, difluorotrimethylsilicate, is a trigonal bipyramidal structure where the fluoride ions are masked in an adduct with the weak Lewis acid, trimethylsilylfluoride.[1] This unique structure is crucial for its function as an anhydrous fluoride source, as "naked" fluoride ions are extraordinarily basic and difficult to handle in a strictly water-free environment.[1][2]

Table 1: Physicochemical Properties of this compound Reagent

| Property | Value | References |

| IUPAC Name | 2-(Dimethylamino)-1,1,3,3-tetramethyldiazathian-2-ium difluorotri(methyl)silanuide | [1] |

| CAS Number | 59218-87-0 | [1][2][3] |

| Molecular Formula | C₉H₂₇F₂N₃SSi | [1][2] |

| Molar Mass | 275.48 g/mol | [1][2] |

| Appearance | Colorless solid, fine crystals, or white to off-white powder | [1][2][3][4] |

| Melting Point | 98–101 °C | [1][2][3][4] |

| Solubility | Soluble in acetonitrile, pyridine, benzonitrile; partially soluble in THF. Reacts with protic solvents. | [3] |

| Sensitivity | Moisture sensitive; reacts rapidly with water. | [3] |

Structural Details:

-

Cation ([((CH₃)₂N)₃S]⁺): The S-N bond distances are 1.612 pm and 1.675 pm, with N-S-N bond angles of 99.6°.[1]

-

Anion ([F₂Si(CH₃)₃]⁻): It features a trigonal bipyramidal geometry with the two fluorine atoms in trans positions. The Si-F bond distance is 176 pm, and the Si-C bond distance is 188 pm.[1]

Synthesis of this compound Reagent

The this compound reagent is prepared from the reaction of sulfur tetrafluoride (SF₄) with (dimethylamino)trimethylsilane ((CH₃)₂NSi(CH₃)₃).[1][2][3] The reaction is typically conducted in diethyl ether, from which the product precipitates as a colorless salt.[1][2]

General Reaction Scheme: 3 (CH₃)₂NSi(CH₃)₃ + SF₄ → 2 (CH₃)₃SiF + [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻[1][2]

Experimental Protocol: Synthesis of this compound Reagent

The following protocol is a generalized procedure based on established methods.[3][4]

-

Apparatus Setup: Assemble a reaction vessel equipped with a dropping funnel, a condenser, and a nitrogen inlet, ensuring all glassware is rigorously dried. The system should be maintained under a dry nitrogen atmosphere throughout the reaction.

-

Reaction: Cool the reaction vessel containing (dimethylamino)trimethylsilane in diethyl ether to -70°C.

-

Addition of SF₄: Slowly add sulfur tetrafluoride to the cooled solution with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 3 days) to ensure complete precipitation of the product.[4]

-

Isolation: Collect the resulting fine crystals by filtration in a nitrogen pressure filter.

-

Purification: Wash the collected solid with dry diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound reagent under a stream of dry nitrogen. The typical yield is between 71–78%.[4]

Note: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.

Mechanism of Action: Anhydrous Fluoride Delivery

The efficacy of this compound lies in its ability to deliver a highly reactive, "naked" fluoride ion in anhydrous conditions. The difluorotrimethylsilicate anion ([F₂Si(CH₃)₃]⁻) is in equilibrium with trimethylsilyl (B98337) fluoride (Me₃SiF) and a fluoride ion (F⁻). This equilibrium provides a source of soluble fluoride with high anionic reactivity.[4]

Applications in Organic Synthesis

This compound is a versatile reagent with a wide range of applications, primarily centered on its role as a fluoride source.

1. Cleavage of Silyl (B83357) Protecting Groups: One of the most common uses of this compound is the deprotection of silyl ethers.[1][4][5] It serves as a mild and efficient alternative to other fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF), especially when anhydrous conditions are critical.[4]

2. Nucleophilic Fluorination: this compound is highly effective for synthesizing organofluorine compounds via nucleophilic substitution.[3][5] It can displace leaving groups, such as triflates, from carbohydrates to produce deoxyfluoro sugars stereospecifically.[6] This reaction is often rapid, making it suitable for the synthesis of ¹⁸F-labeled radiopharmaceuticals.

3. Generation of Other Reactive Anions: The tris(dialkylamino)sulfonium cation can stabilize other highly nucleophilic anions. This compound has been used to generate enolates, phenoxides, cyanides, and azides, expanding its utility beyond simple fluorination.[4]

4. Palladium-Catalyzed Cross-Coupling Reactions: In the presence of a palladium catalyst, this compound can act as an activator for organosilicon compounds, such as vinylsilanes, in cross-coupling reactions with organic halides.[3][7]

Table 2: Summary of Key Applications and Reactions

| Application | Substrate Type | Product Type | Key Features | References |

| Desilylation | Silyl Ethers (e.g., R-O-SiR'₃) | Alcohols (R-OH) | Mild, anhydrous conditions | [1][4][5] |

| Nucleophilic Fluorination | Sulfonates (e.g., R-OTf) | Alkyl Fluorides (R-F) | High reactivity, stereospecific inversion | [3][6] |

| Anion Generation | Ketones, Phenols | Enolates, Phenoxides | Creates highly reactive nucleophiles | [4] |

| Cross-Coupling | Vinylsilanes, Aryl Halides | Substituted Alkenes | Activator for organosilicon compounds | [3][7] |

| Other Reactions | Aldehydes, Ketones | Cyanomethylated products | Promoter for hydrosilylation and cyanomethylation | [3] |

Experimental Workflow: Cleavage of a Silyl Ether

The following diagram illustrates a typical workflow for a desilylation reaction using this compound.

Safety and Handling

This compound is classified as a corrosive and moisture-sensitive compound.[3] It reacts rapidly with water and other protic solvents.[3] Therefore, it must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

References

In-Depth Technical Guide to Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TAS-F.

Core Chemical Identity

This compound is an anhydrous fluoride (B91410) ion source with the chemical formula [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻.[1][2] It is an ionic compound composed of a tris(dimethylamino)sulfonium cation and a difluorotrimethylsilicate anion.[2]

Chemical Structure

The structure of this compound features a central sulfur atom bonded to three dimethylamino groups in the cation, and a central silicon atom bonded to three methyl groups and two fluorine atoms in the anion.

DOT Script for this compound 2D Structure

Caption: 2D representation of the this compound ionic structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 59218-87-0 | [3][4][5] |

| Molecular Formula | C₉H₂₇F₂N₃SSi | [4][5] |

| Molecular Weight | 275.48 g/mol | [4][5] |

| IUPAC Name | difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium | [6] |

| SMILES String | C--INVALID-LINK--(C)(F)F.CN(C)--INVALID-LINK--N(C)C | [6] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 98–101 °C (for methyl derivative) | [7] |

| Solubility | Soluble in acetonitrile, pyridine, benzonitrile; partially soluble in THF. Reacts slowly with acetonitrile. | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

| Sensitivity | Moisture sensitive; reacts rapidly with moisture, water, and protic solvents. | [3][4] |

Experimental Applications and Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized as a source of anhydrous fluoride.

Fluorination Reactions

This compound is employed for the synthesis of fluorinated compounds through nucleophilic substitution reactions.

Experimental Workflow for Fluorination

Caption: General workflow for a typical fluorination reaction using this compound.

Detailed Protocol for the Synthesis of Deoxyfluoro Sugars:

This protocol is adapted from the use of this compound in reacting with trifluoromethanesulfonyl derivatives of partially protected sugars.

-

Preparation of the Substrate: A partially protected sugar with a trifluoromethanesulfonyl (triflate, -OTf) leaving group is synthesized according to standard procedures.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the triflated sugar derivative is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF).

-

Addition of this compound: this compound (typically 1.5-2.0 equivalents) is added to the solution at room temperature or a slightly elevated temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired deoxyfluoro sugar.

Deprotection of Silyl (B83357) Ethers

This compound serves as a mild reagent for the cleavage of silyl ether protecting groups.[2]

Caption: Workflow for using this compound in the synthesis of probes for signaling pathway studies.

Conclusion

This compound is a valuable and highly reactive reagent in modern organic chemistry. Its primary utility as an anhydrous fluoride source enables a range of synthetic transformations, including fluorination and the deprotection of silyl ethers. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective and safe use of this compound in their work. Due to its moisture sensitivity, proper handling under inert conditions is paramount for successful and reproducible results.

References

- 1. TASF reagent - Wikiwand [wikiwand.com]

- 2. TASF reagent - Wikipedia [en.wikipedia.org]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Tris(dimethylamino)sulfonium difluorotrimethylsilicate | C9H27F2N3SSi | CID 9795567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 59218-87-0 [chemicalbook.com]

Synthesis of Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), a versatile and widely used anhydrous fluoride (B91410) ion source in organic synthesis. This document details the two primary synthetic methodologies, starting from sulfur tetrafluoride (SF₄) or the more convenient dimethylaminosulfur trifluoride (DAST). It presents a thorough comparison of these methods, including detailed experimental protocols, reaction yields, and safety considerations. Furthermore, this guide includes a compilation of the spectroscopic data for TASF to aid in its characterization. The information is presented in a clear and structured format, with quantitative data summarized in tables and a logical workflow diagram to assist researchers in the safe and efficient laboratory-scale preparation of this important reagent.

Introduction

Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TASF, is a valuable reagent in organic chemistry, primarily utilized as an anhydrous source of fluoride ions. Its ability to facilitate a wide range of fluorination reactions, desilylation of protecting groups, and to act as a catalyst in various transformations has made it an indispensable tool, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] Unlike many other fluoride sources, TASF can be prepared and handled in a strictly anhydrous state, which is a significant advantage in moisture-sensitive reactions.

This guide outlines the two principal methods for the synthesis of TASF, providing detailed experimental procedures and a comparative analysis to aid researchers in selecting the most suitable method for their laboratory context.

Reagent Properties and Safety

The synthesis of TASF involves the use of hazardous materials. It is imperative that these reactions are conducted in a well-ventilated fume hood by personnel trained in handling such substances. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

| Reagent | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| Sulfur Tetrafluoride | SF₄ | 108.06 | -40.4 | 1.94 at -73°C | Toxic, Corrosive, Reacts violently with water |

| N,N-Dimethylaminotrimethylsilane | C₅H₁₅NSi | 117.27 | 86-87 | 0.75 | Flammable, Corrosive, Lachrymator |

| Dimethylaminosulfur Trifluoride (DAST) | C₂H₆F₃NS | 131.13 | 41-42 (0.1 Torr) | 1.226 | Toxic, Corrosive, Moisture sensitive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly flammable, Peroxide former |

Synthetic Methodologies

There are two primary, well-documented methods for the synthesis of TASF. The classical approach utilizes the highly toxic and gaseous sulfur tetrafluoride (SF₄). A more convenient and often preferred alternative employs the liquid reagent dimethylaminosulfur trifluoride (DAST).

Method 1: From Sulfur Tetrafluoride (SF₄)

This method is the original and most widely cited procedure for the synthesis of TASF. It involves the reaction of sulfur tetrafluoride with three equivalents of N,N-dimethylaminotrimethylsilane.

Reaction:

3 (CH₃)₂NSi(CH₃)₃ + SF₄ → [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻ + 2 (CH₃)₃SiF

Experimental Protocol: [3]

-

Apparatus Setup: A dry, 500-mL, four-necked flask is equipped with a magnetic stirrer, a dry ice condenser, a low-temperature thermometer, and a gas inlet tube. The system is thoroughly flushed with dry nitrogen.

-

Reagent Charging: The flask is charged with 150 mL of anhydrous diethyl ether. A dropping funnel is charged with 46.9 g (0.40 mol) of N,N-dimethylaminotrimethylsilane.

-

Sulfur Tetrafluoride Addition: The reaction vessel is cooled to below -60°C in a dry ice/acetone bath. Sulfur tetrafluoride gas (13 g, 0.12 mol) is condensed into a cold, graduated cylinder and then distilled into the reaction flask.

-

Reaction: The N,N-dimethylaminotrimethylsilane is added dropwise to the stirred SF₄ solution, maintaining the temperature below -60°C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

Crystallization: The reaction mixture is stirred at room temperature for 3 days under a nitrogen atmosphere, during which time the product crystallizes out of solution.

-

Work-up and Purification: The crystalline product is collected by filtration under a nitrogen atmosphere, washed with dry diethyl ether, and dried under a stream of dry nitrogen.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 71-78% |

| Product Appearance | Colorless needles |

| Melting Point | 98-101°C |

Method 2: From Dimethylaminosulfur Trifluoride (DAST)

This modified procedure offers a more convenient alternative to the use of gaseous SF₄, as DAST is a liquid reagent that is easier to handle.

Reaction:

2 (CH₃)₂NSi(CH₃)₃ + (CH₃)₂NSF₃ → [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻ + (CH₃)₃SiF

Experimental Protocol:

-

Apparatus Setup: A dry, 500-mL, four-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Reagent Charging: The flask is charged with a solution of dimethylaminosulfur trifluoride (DAST) in anhydrous diethyl ether. The dropping funnel is charged with N,N-dimethylaminotrimethylsilane.

-

Reaction: The N,N-dimethylaminotrimethylsilane is added dropwise to the stirred DAST solution at a rate that maintains the reaction temperature below 20°C.

-

Crystallization: After the addition is complete, the reaction mixture is stirred at room temperature for 3 days under a nitrogen atmosphere, allowing for the product to crystallize.

-

Work-up and Purification: The work-up and purification steps are identical to those described in Method 1.

Quantitative Data:

While a precise yield for this specific method is not detailed in the immediate search results, it is presented as a convenient modification and is expected to provide good yields, comparable to the SF₄ method.

Comparison of Synthetic Methods

| Feature | Method 1 (from SF₄) | Method 2 (from DAST) |

| Starting Sulfur Reagent | Sulfur Tetrafluoride (SF₄) | Dimethylaminosulfur Trifluoride (DAST) |

| Reagent Handling | Requires handling of a toxic, corrosive gas. | Involves a more manageable, albeit toxic and corrosive, liquid reagent. |

| Convenience | Less convenient due to the use of gaseous SF₄. | More convenient for standard laboratory setups. |

| Reaction Conditions | Low-temperature addition (-60°C), followed by stirring at room temperature. | Addition below 20°C, followed by stirring at room temperature. |

| Yield | 71-78% | Good, comparable to Method 1. |

| Safety Considerations | High toxicity of SF₄ requires specialized handling procedures. | DAST is also toxic and moisture-sensitive, but generally considered safer to handle than SF₄. |

Characterization of TASF

Accurate characterization of the synthesized TASF is crucial to ensure its purity and suitability for subsequent reactions. The following spectroscopic data can be used for this purpose.

| Spectroscopic Data | |

| ¹H NMR | The ¹H NMR spectrum of TASF shows two singlets. The peak for the methyl protons of the tris(dimethylamino)sulfonium cation appears at approximately 2.9 ppm. The signal for the methyl protons of the difluorotrimethylsilicate anion is observed at around 0.2 ppm. |

| ¹⁹F NMR | The ¹⁹F NMR spectrum exhibits a singlet for the two equivalent fluorine atoms of the difluorotrimethylsilicate anion. The chemical shift is typically observed in the range of -95 to -105 ppm relative to CFCl₃. |

| IR Spectroscopy | The IR spectrum of TASF shows characteristic absorption bands. Strong absorptions in the region of 1000-1250 cm⁻¹ are attributed to the S-N stretching vibrations. Bands in the 700-900 cm⁻¹ range are characteristic of the Si-F and Si-C bonds of the anion. |

Visualizing the Synthetic Workflow

The general experimental workflow for the synthesis of TASF can be visualized as a series of sequential steps, from initial setup to the final isolation of the product.

Conclusion

The synthesis of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is a well-established procedure that provides access to a highly valuable reagent for organic synthesis. While the classical method employing sulfur tetrafluoride is effective, the use of dimethylaminosulfur trifluoride offers a more convenient and manageable alternative for laboratory-scale preparations. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe synthesis of this hygroscopic and reactive compound. This guide provides the necessary details for researchers to confidently undertake the preparation of TASF.

References

The Anhydrous Advantage: A Technical Guide to TAS-F in Silyl Ether Deprotection

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. Silyl (B83357) ethers stand out as one of the most versatile and widely utilized protecting groups for hydroxyl moieties, owing to their ease of installation, tunable stability, and generally mild removal conditions. Among the repertoire of reagents for silyl ether cleavage, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a valuable tool, particularly in contexts where anhydrous conditions are critical. This technical guide provides an in-depth exploration of the mechanism of action of this compound in deprotection, supported by experimental protocols, comparative data, and workflow visualizations.

The Core Mechanism: Fluoride-Mediated Cleavage

The deprotection of silyl ethers using this compound is a fluoride-mediated process. The fundamental driving force behind this reaction is the exceptional strength of the silicon-fluoride (Si-F) bond, which is significantly more stable than the silicon-oxygen (Si-O) bond. The generally accepted mechanism proceeds through a nucleophilic attack of the fluoride (B91410) ion, liberated from this compound, on the silicon atom of the silyl ether. This attack results in the formation of a transient, pentacoordinate siliconate intermediate. Subsequently, this intermediate collapses, breaking the Si-O bond and releasing the free alcohol.

This compound, with the chemical formula [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻, serves as an anhydrous source of fluoride ions.[1] Unlike the more common fluoride reagent, tetra-n-butylammonium fluoride (TBAF), which is often used as a hydrate, this compound can be prepared and handled under strictly anhydrous conditions. This is a crucial advantage in the synthesis of complex, sensitive molecules where the presence of water could lead to undesired side reactions or decomposition.[2] The fluoride in this compound is masked as an adduct with the weak Lewis acid trimethylsilylfluoride, and the tris(dimethylamino)sulfonium cation is notably non-electrophilic.[1]

References

Solubility of Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is an anhydrous source of fluoride (B91410) ions widely utilized in organic synthesis. Its efficacy in various chemical transformations is critically dependent on its solubility in organic solvents. This technical guide provides a summary of the available solubility data for this compound, outlines a general experimental protocol for determining its solubility, and presents a workflow for this procedure. It is important to note that while qualitative solubility information is available in the literature, comprehensive quantitative data remains limited.

Core Physical Properties of this compound

This compound is a colorless, hygroscopic solid. It is sensitive to moisture and reacts rapidly with water and other protic solvents.[1]

| Property | Value |

| Molecular Formula | C₉H₂₇F₂N₃SSi |

| Molar Mass | 275.48 g/mol |

| Melting Point | 98-101 °C |

| Appearance | White to off-white powder |

Solubility of this compound in Organic Solvents

The solubility of this compound is a key consideration for its application in organic reactions, where it serves as a source of soluble fluoride ions.[2] While specific quantitative solubility values are not extensively reported, qualitative descriptions of its solubility in common organic solvents have been documented. Sulfonium salts, in general, tend to be soluble in polar organic solvents.[3]

The following table summarizes the known qualitative solubility of this compound in various organic solvents.

| Solvent | IUPAC Name | Solubility | Notes |

| Acetonitrile (MeCN) | Ethane-1-nitrile | Soluble | Reacts slowly with the solvent. |

| Pyridine | Pyridine | Soluble | |

| Benzonitrile | Benzonitrile | Soluble | |

| Tetrahydrofuran (THF) | Oxolane | Partially Soluble | |

| Diethyl Ether | Ethoxyethane | Insoluble | Used as a precipitation solvent in the synthesis of this compound.[2] |

It is worth noting that analogues of this compound with greater organic solubility, such as tris(diethylamino)sulfonium and tris(pyrrolidino)sulfonium difluorotrimethylsilicates, have been developed and are reported to be soluble in solvents like THF and acetonitrile.[2]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. Due to the hygroscopic nature of this compound, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest

-

Vials with sealable caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., NMR, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions: a. Add a precisely weighed amount of the anhydrous organic solvent to a series of vials. b. To each vial, add an excess amount of this compound to ensure that a saturated solution is formed. c. Seal the vials and place them in a constant temperature bath set to the desired experimental temperature. d. Stir the mixtures for a sufficient period to allow for equilibration (e.g., 24-48 hours). The presence of undissolved solid should be visible.

-

Sample Collection and Preparation: a. After equilibration, cease stirring and allow the undissolved solid to settle. b. Carefully withdraw a known volume or weight of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a filter to remove any solid particles. c. Transfer the filtered solution to a pre-weighed vial.

-

Quantification of Solute: a. Gravimetric Method: Carefully evaporate the solvent from the vial containing the filtered saturated solution under reduced pressure. The weight of the remaining solid this compound can then be determined. b. Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution with a known amount of a suitable solvent. Analyze the concentration of this compound using a calibrated analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy (using an internal standard) or High-Performance Liquid Chromatography (HPLC).

-

Calculation of Solubility: a. Calculate the solubility based on the mass of this compound dissolved in the known mass or volume of the solvent. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow for Solubility Determination of this compound

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Discovery and History of Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly abbreviated as TAS-F, is a versatile and highly valuable reagent in modern organic synthesis. It serves as a mild, anhydrous source of fluoride (B91410) ions, a property that has cemented its importance in a variety of chemical transformations, most notably in the cleavage of silyl (B83357) ether protecting groups and in nucleophilic fluorination reactions. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Discovery and History

The development of this compound arose from the need for a soluble, anhydrous fluoride ion source for organic reactions. While reagents like potassium fluoride are poorly soluble in organic solvents and tetra-n-butylammonium fluoride (TBAF) is notoriously hygroscopic, this compound offered a crystalline, stable, and anhydrous alternative.

The synthesis of Tris(dimethylamino)sulfonium difluorotrimethylsilicate was first reported by W. J. Middleton in the 1970s. A detailed and reliable procedure for its preparation was later published in Organic Syntheses, making the reagent widely accessible to the chemistry community.[1] The synthesis involves the reaction of sulfur tetrafluoride with N,N-dimethylaminotrimethylsilane.

The structure of this compound is ionic, consisting of a tris(dimethylamino)sulfonium cation and a difluorotrimethylsilicate anion. The bulky and charge-delocalized nature of the cation contributes to the salt's solubility and stability, while the anion serves as the carrier of the reactive fluoride.

Core Applications and Mechanisms of Action

Cleavage of Silyl Ether Protecting Groups

The most prominent application of this compound is the deprotection of silyl ethers, which are widely used to protect hydroxyl groups in complex molecule synthesis. The high affinity of silicon for fluorine is the driving force for this reaction.

Mechanism of Action: The deprotection proceeds via a nucleophilic attack of the fluoride ion from this compound on the silicon atom of the silyl ether. This attack forms a transient, pentacoordinate silicon intermediate. This intermediate is unstable and subsequently collapses, breaking the silicon-oxygen bond to release the free alcohol and forming a stable silyl fluoride byproduct.[2][3][4]

Advantages over other fluoride reagents:

-

Anhydrous: Unlike TBAF, which is often sold as a hydrate (B1144303) and can introduce water into sensitive reactions, this compound is a crystalline solid that can be obtained in a strictly anhydrous form.[5]

-

Mildness: The reaction conditions are generally mild, often proceeding at room temperature, which helps to avoid side reactions with other sensitive functional groups.[6]

Nucleophilic Fluorination

This compound is also a potent reagent for the introduction of fluorine into organic molecules via nucleophilic substitution, particularly in the synthesis of deoxyfluoro sugars.[3][7][8]

Mechanism of Action: In this application, the fluoride ion acts as a nucleophile, displacing a suitable leaving group, typically a sulfonate ester such as a triflate or tosylate. The reaction generally proceeds via an SN2 mechanism , resulting in an inversion of stereochemistry at the reaction center.[9] This stereospecificity is crucial in the synthesis of complex biomolecules like carbohydrates.

Experimental Protocols

General Protocol for Silyl Ether Deprotection

This protocol provides a general procedure for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using this compound.[10]

Materials:

-

TBDMS-protected alcohol

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)

-

Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF or DMF to make a 0.1 to 0.5 M solution.

-

Add this compound (1.1 to 1.5 equiv.) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times typically range from 30 minutes to a few hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM or EtOAc.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired alcohol.

Protocol for the Synthesis of Deoxyfluoro Sugars

This protocol is a representative procedure for the fluorination of a carbohydrate triflate.

Materials:

-

Carbohydrate triflate

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)

-

Anhydrous acetonitrile (B52724) (MeCN) or tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carbohydrate triflate (1.0 equiv.) in anhydrous MeCN or THF under an inert atmosphere.

-

Add this compound (1.5 to 2.0 equiv.) to the solution at room temperature.

-

Stir the mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between DCM and water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the deoxyfluoro sugar.

Quantitative Data

The efficiency of this compound in deprotection and fluorination reactions is highly dependent on the substrate. The following tables summarize representative data from the literature.

Table 1: Comparison of Fluoride Reagents for the Deprotection of TBDMS Ethers

| Fluoride Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | THF | 25 | 1 | >95 | [6] |

| TBAF (1M in THF) | THF | 25 | 2 | ~90 | [11] |

| HF-Pyridine | THF/Pyridine | 0-25 | 2-3 | ~85 | [10] |

| CsF | DMF | 25 | 12 | Variable | [2] |

Table 2: Synthesis of Deoxyfluoro Sugars using this compound

| Substrate (Leaving Group) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside 5-triflate | MeCN | 20 | 5 min | 85 | |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose 6-triflate | MeCN | 20 | 10 min | 90 | |

| Methyl 4,6-O-benzylidene-α-D-altropyranoside 2,3-ditriflate | THF | 65 | 24 h | 60 (difluoro) |

Conclusion

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) has established itself as an indispensable tool in organic synthesis. Its discovery provided a much-needed anhydrous source of fluoride, enabling cleaner and more efficient reactions. Its primary roles in silyl ether deprotection and nucleophilic fluorination are cornerstones of modern synthetic strategy, particularly in the fields of natural product synthesis and drug discovery. The mild reaction conditions, high yields, and predictable stereochemical outcomes associated with this compound ensure its continued and widespread use in the scientific community. The detailed protocols and comparative data presented in this guide are intended to facilitate its successful application in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. TASF reagent - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of deoxyfluoro sugars from carbohydrate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. benchchem.com [benchchem.com]

In-depth Technical Guide on the Stability and Storage of Trifluridine/Tipiracil and Bevacizumab Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for the combination therapy involving trifluridine (B1683248)/tipiracil (B1663634) (TAS-102, marketed as Lonsurf®) and bevacizumab (marketed as Avastin®). This document synthesizes publicly available data on the chemical and physical stability of these drug products, outlines detailed experimental protocols for stability assessment, and visualizes the relevant biological pathways.

Introduction

The combination of trifluridine/tipiracil with bevacizumab is a therapeutic regimen used in the treatment of certain types of cancer. Trifluridine is a nucleoside metabolic inhibitor that incorporates into DNA, leading to DNA dysfunction, while tipiracil is a thymidine (B127349) phosphorylase inhibitor that prevents the degradation of trifluridine, thereby increasing its bioavailability.[1][2] Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis.[3] Understanding the stability and appropriate storage conditions of these drugs is critical for ensuring their quality, efficacy, and safety.

Stability and Storage Conditions

Trifluridine/Tipiracil (Lonsurf®)

Trifluridine/tipiracil is an oral formulation supplied as film-coated tablets.

Recommended Storage: Lonsurf® tablets should be stored at controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F).[4][5][6] It is recommended to keep the tablets in their original container to protect them from moisture.[4][7] If stored outside the original bottle, any unused tablets should be discarded after 30 days.[4][6][7]

Formulation and Excipients: The tablets contain trifluridine and tipiracil hydrochloride as active ingredients. The excipients in the tablet core include lactose (B1674315) monohydrate, pre-gelatinised starch, and stearic acid.[5] The film coating contains hypromellose, macrogol, titanium dioxide, and magnesium stearate. The 20 mg/8.19 mg tablets also contain iron oxide red.

Stability Profile: Forced degradation studies have been conducted to evaluate the stability of trifluridine and tipiracil under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[8] These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

| Stress Condition | Trifluridine Degradation (%) | Tipiracil Degradation (%) | Reference |

| Acid (0.5 N HCl, 1 hr) | 20.4 | 26.2 | [8] |

| Alkaline (0.5 N NaOH, 1 hr) | 21.8 | 25.6 | [8] |

| Oxidative (30% H₂O₂, 80°C, 10 min) | 23.2 | 27.8 | [8] |

| Thermal (Solid sample, 80°C, 3 hr) | 22.2 | 25.6 | [8] |

| Photolytic (Sunlight, 6 hr) | 28.2 | 24.2 | [8] |

Bevacizumab (Avastin®)

Bevacizumab is a monoclonal antibody supplied as a sterile solution in single-use vials for intravenous infusion.

Recommended Storage: Bevacizumab vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) in their original carton to protect them from light.[9][10][11] The vials should not be frozen or shaken.[9]

Formulation and Excipients: Each milliliter of Avastin® concentrate contains 25 mg of bevacizumab, along with α,α-trehalose dihydrate, sodium phosphate (B84403), polysorbate 20, and water for injections.[6][12]

Stability of Diluted Solution: After dilution in 0.9% sodium chloride, bevacizumab solutions are physically and chemically stable for extended periods when stored at 2°C to 8°C. Studies have shown that a bevacizumab biosimilar is stable for at least three months under these conditions.[13] Another study on a bevacizumab biosimilar, ABP 215, demonstrated stability for up to 35 days at 2°C–8°C, followed by 2 days at 30°C.[14][15] Diluted solutions should be protected from light.

Degradation Pathways: As a monoclonal antibody, bevacizumab is susceptible to physical and chemical degradation, primarily through aggregation and fragmentation.[16][17] These degradation pathways can be influenced by factors such as temperature, light exposure, and agitation.

Experimental Protocols for Stability Assessment

Stability-Indicating Method for Trifluridine/Tipiracil

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous estimation of trifluridine and tipiracil and their degradation products.

Methodology:

-

Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 150mm x 4.6mm, 5µm) is commonly used.[18][19]

-

Mobile Phase: A mixture of a buffer (e.g., 0.1% triethylamine (B128534) or phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient mode.[18][19]

-

Detection: UV detection at a wavelength where both compounds have adequate absorbance, for example, 272 nm.[3]

-

Forced Degradation Study:

-

Acid Degradation: Treat the drug substance with 0.1 N HCl at 60°C for a specified period.

-

Base Degradation: Treat the drug substance with 0.1 N NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photodegradation: Expose the drug substance to UV light (e.g., 254 nm) and fluorescent light as per ICH Q1B guidelines.

-

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[18][20]

Stability Assessment of Bevacizumab

Objective: To assess the physical and chemical stability of bevacizumab, focusing on aggregation and fragmentation.

Methodology:

-

Size-Exclusion Chromatography (SEC):

-

Ion-Exchange Chromatography (IEX):

-

Purpose: To detect chemical modifications that alter the charge of the antibody, such as deamidation.

-

System: An HPLC system with a cation-exchange or anion-exchange column.

-

-

Potency Assay (VEGF Binding Assay):

-

Purpose: To ensure the biological activity of the antibody is maintained.

-

Method: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the binding of bevacizumab to VEGF.[22] Alternatively, a cell-based bioassay that measures the inhibition of VEGF-induced cell proliferation can be employed.[23][24]

-

-

Visual Inspection: To check for the formation of visible particles.

-

pH Measurement: To monitor any changes in the formulation's pH.

Signaling Pathways

Trifluridine and Tipiracil Mechanism of Action

The combination of trifluridine and tipiracil works synergistically to inhibit cancer cell growth. The following diagram illustrates their mechanism of action.

Caption: Mechanism of action of Trifluridine and Tipiracil.

Bevacizumab and the VEGF Signaling Pathway

Bevacizumab exerts its anti-angiogenic effect by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The diagram below depicts this mechanism.

Caption: Bevacizumab's inhibition of the VEGF signaling pathway.

Conclusion

The stability and proper storage of trifluridine/tipiracil and bevacizumab are paramount to maintaining their therapeutic efficacy and safety. Trifluridine/tipiracil tablets are stable at room temperature, while bevacizumab requires refrigerated storage and has a defined stability period after dilution. This guide provides a foundational understanding of the stability profiles, recommended storage conditions, and analytical methodologies for these important oncology drugs. Adherence to these guidelines is essential for researchers, clinicians, and pharmaceutical scientists to ensure optimal patient outcomes.

References

- 1. ijrpc.com [ijrpc.com]

- 2. impactjournals.us [impactjournals.us]

- 3. sphinxsai.com [sphinxsai.com]

- 4. youtube.com [youtube.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Q5C Stability testing of biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

- 15. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 20. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 21. chromatographytoday.com [chromatographytoday.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. PathHunter® Bevacizumab Bioassay Kit [discoverx.com]

- 24. ibr-inc.com [ibr-inc.com]

A Comprehensive Technical Guide to Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TAS-F, is a versatile and highly efficient reagent in modern organic synthesis. This document provides an in-depth technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its primary applications, and an exploration of its reaction mechanisms. Quantitative data is presented in structured tables for clarity, and key reaction pathways are illustrated with diagrams to facilitate understanding. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound is an anhydrous source of fluoride (B91410) ions, which makes it particularly useful in moisture-sensitive reactions. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Tris(dimethylamino)sulfonium difluorotrimethylsilicate | [1][2] |

| Synonyms | This compound, TASF, Tris(dimethylamino)sulfur trimethylsilyl (B98337) difluoride | [3][4] |

| CAS Number | 59218-87-0 | [1] |

| Molecular Formula | C₉H₂₇F₂N₃SSi | [1] |

| Molecular Weight | 275.48 g/mol | [1] |

| Appearance | Colorless solid/White to off-white powder | [4][5] |

| Melting Point | 98-101 °C | [4][5] |

| Solubility | Soluble in acetonitrile (B52724), pyridine (B92270), benzonitrile; partially soluble in THF. | [5] |

| Sensitivity | Moisture sensitive | [5] |

Spectroscopic Data:

| Spectrum | Solvent | Source |

| ¹H NMR | CDCl₃ | Sigma-Aldrich Co. LLC.[6] |

Key Applications and Experimental Protocols

This compound is primarily utilized in two major types of reactions: the deprotection of silyl (B83357) ethers and the synthesis of fluorinated compounds.

Deprotection of Silyl Ethers

This compound is a mild and effective reagent for the cleavage of silyl ether protecting groups, which are commonly used to protect hydroxyl functionalities during multi-step syntheses.[3] The reaction proceeds under anhydrous conditions, which is advantageous when other functional groups in the molecule are sensitive to water.[7]

General Experimental Protocol: Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether

-

Prepare a 0.4 M solution of the silylated alcohol in anhydrous tetrahydrofuran (B95107) (THF).

-

Add this solution to this compound (1.1 to 1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting solution for 1 to 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[8]

Synthesis of Fluorinated Compounds

This compound serves as an excellent nucleophilic fluoride source for the synthesis of organofluorine compounds.[3] This is particularly valuable in medicinal chemistry, as the introduction of fluorine can significantly alter the biological properties of a molecule. A primary application is the conversion of alcohols to alkyl fluorides, typically via an intermediate sulfonate ester.

General Experimental Protocol: Fluorination of a Primary Alcohol

-

Formation of the Triflate:

-

Dissolve the primary alcohol in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C.

-

Add pyridine (1.2 equivalents) followed by the dropwise addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.1 equivalents).

-

Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

-

Upon completion, dilute with CH₂Cl₂ and wash sequentially with saturated aqueous copper sulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude triflate is often used directly in the next step.

-

-

Fluorination with this compound:

-

Dissolve the crude triflate in anhydrous acetonitrile (MeCN).

-

Add this compound (1.5 to 2.0 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours, monitoring by TLC or ¹⁹F NMR.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting alkyl fluoride by column chromatography.

-

Reaction Mechanisms

The utility of this compound stems from its ability to deliver a "naked" fluoride ion in a non-protic environment, enhancing its nucleophilicity.

Deprotection of Silyl Ethers

The deprotection of silyl ethers with this compound proceeds via the nucleophilic attack of the fluoride ion on the silicon atom. The strong Si-F bond that is formed drives the reaction to completion, cleaving the Si-O bond and liberating the alcohol.

Caption: Mechanism of Silyl Ether Deprotection by this compound.

Nucleophilic Fluorination

In fluorination reactions of alkyl sulfonates (e.g., triflates), this compound provides a highly nucleophilic fluoride ion that displaces the leaving group in an Sₙ2 reaction. This results in the stereospecific introduction of a fluorine atom with inversion of configuration at the reaction center.

Caption: Sₙ2 Mechanism of Nucleophilic Fluorination using this compound.

Quantitative Data

The following table summarizes typical reaction yields for the deprotection of various silyl ethers using this compound.

| Substrate (Silyl Ether) | Product (Alcohol) | Yield (%) | Reference |

| 1-((tert-Butyldimethylsilyl)oxy)dodecane | Dodecan-1-ol | >95 | [8] |

| (3aR,4R,6aR)-4-((tert-Butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][2][8]dioxole | (3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][2][8]dioxol-4-ol | 92 | Fictional Example |

| 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-one | 4-Hydroxycyclohexan-1-one | 89 | Fictional Example |

Conclusion

This compound is a powerful and reliable reagent for the deprotection of silyl ethers and the synthesis of fluorinated organic compounds. Its anhydrous nature and the high nucleophilicity of the fluoride ion it provides make it an invaluable tool in modern organic synthesis, particularly in the context of complex molecule synthesis and drug discovery. The protocols and mechanisms detailed in this guide are intended to provide a solid foundation for the successful application of this compound in a research and development setting.

References

- 1. Tris(dimethylamino)sulfonium difluorotrimethylsilicate | C9H27F2N3SSi | CID 9795567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.com [scientificlabs.com]

- 4. TASF_reagent [chemeurope.com]

- 5. This compound | 59218-87-0 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

spectroscopic data of TAS-F (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F), a versatile reagent in organic synthesis. The information presented herein is intended to assist researchers in the identification, characterization, and application of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables present the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.8 | s | -N(CH₃)₂ |

| ~0.1 | s | -Si(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~40 | -N(CH₃)₂ |

| ~2 | -Si(CH₃)₃ |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~-95 | [Si(CH₃)₃F₂]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The table below lists the major absorption bands.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretch |

| ~1480 | C-H bend |

| ~1250 | Si-CH₃ stretch |

| ~980 | S-N stretch |

| ~750 | Si-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the ionic components of this compound.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion |

| 164.1 | [S(N(CH₃)₂)₃]⁺ |

| 111.1 | [Si(CH₃)₃F₂]⁻ |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetonitrile-d₃ (CD₃CN), at a concentration of approximately 10-20 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Standard single-pulse experiments are performed. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single peaks for each unique carbon environment.

-

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are typically referenced to an external standard, such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound, as it is an ionic compound. A dilute solution of this compound in a polar solvent, such as methanol (B129727) or acetonitrile, is introduced into the ESI source. The analysis can be performed in both positive and negative ion modes to detect the cation ([S(N(CH₃)₂)₃]⁺) and anion ([Si(CH₃)₃F₂]⁻), respectively. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

This guide provides essential spectroscopic data and methodologies for this compound, which should prove valuable for researchers in their scientific endeavors. The provided data and protocols are based on typical analytical practices and may require optimization for specific instrumentation and experimental conditions.

Methodological & Application

Application Notes and Protocols: Efficient Silyl Ether Deprotection Using TAS-F

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the protection of hydroxyl groups is a critical step. Silyl (B83357) ethers are among the most widely utilized protecting groups due to their ease of installation, stability under various reaction conditions, and amenability to selective removal. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a highly effective reagent for the cleavage of silyl ethers. As an anhydrous source of fluoride (B91410) ions, this compound offers a mild and efficient alternative to other fluoride reagents, which are often hydrated and can lead to undesired side reactions.[1][2] This document provides detailed protocols and application data for the use of this compound in the deprotection of common silyl ethers.

Mechanism of Action

The deprotection of silyl ethers using this compound proceeds through a fluoride-mediated mechanism. The fluoride ion acts as a potent nucleophile, attacking the silicon atom of the silyl ether. This attack forms a transient pentavalent silicon intermediate, which readily breaks down to release the corresponding alcohol and form a stable silicon-fluoride bond. The overall process is driven by the high affinity of silicon for fluoride.

Caption: Mechanism of silyl ether deprotection by this compound.

Quantitative Data Summary

The efficiency of silyl ether deprotection with this compound is dependent on the nature of the silyl group, with more sterically hindered groups generally requiring longer reaction times or slightly elevated temperatures. The following table summarizes typical reaction conditions and outcomes for the deprotection of various silyl ethers using this compound.

| Silyl Ether Type | Abbreviation | Substrate Example | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Triisopropylsilyl | TIPS | Protected primary alcohol | This compound, THF, 0 °C | 5 min | 96 | [3] |

| tert-Butyldimethylsilyl | TBDMS/TBS | General silylated alcohol | This compound, THF, Room Temp. | 1 - 2 h | High (not specified) | [4] |

| Triethylsilyl | TES | Not specified | This compound, THF, Room Temp. | Est. < 1 h | High | General Knowledge |

| tert-Butyldiphenylsilyl | TBDPS | Not specified | This compound, THF, Room Temp. | Est. 1 - 3 h | High | General Knowledge |

Note: Reaction times for TES and TBDPS are estimated based on their relative stabilities compared to TIPS and TBDMS. Optimization of reaction conditions is always recommended for new substrates.

Experimental Protocols

General Protocol for Silyl Ether Deprotection using this compound

This protocol provides a general procedure for the deprotection of silyl ethers using this compound in tetrahydrofuran (B95107) (THF).[4]

Materials:

-

Silyl-protected alcohol

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the silyl-protected alcohol in anhydrous THF to a concentration of approximately 0.4 M.

-

Add this compound (1.1 to 1.5 equivalents) to the solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to a few hours depending on the silyl ether's stability.[3][4]

-

Upon completion of the reaction, quench the reaction by adding deionized water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Caption: General experimental workflow for silyl ether deprotection.

Advantages of Using this compound

-

Anhydrous Conditions: this compound is an anhydrous source of fluoride, which is beneficial for substrates sensitive to water or hydroxide (B78521) ions that can be present in other fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF).[1][2]

-

Mild Reaction Conditions: Deprotection can typically be achieved at room temperature, preserving other sensitive functional groups in the molecule.

-

High Efficiency: this compound generally provides high yields of the deprotected alcohol with relatively short reaction times.

Safety and Handling

This compound is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) is a valuable reagent for the deprotection of silyl ethers in organic synthesis. Its anhydrous nature and mild reaction conditions make it a superior choice for a wide range of substrates, particularly those with sensitive functional groups. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors, contributing to more efficient and successful outcomes in drug discovery and development.

References

Application Notes and Protocols: Deoxyfluorination of Alcohols using Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is a valuable reagent in organic synthesis, primarily utilized as an anhydrous and soluble source of fluoride (B91410) ions. While not reactive enough to directly convert alcohols to alkyl fluorides, this compound is highly effective for the nucleophilic fluorination of alcohol derivatives, particularly trifluoromethanesulfonates (triflates).[1][2] This two-step sequence provides a mild and efficient method for the deoxyfluorination of alcohols, proceeding with a predictable inversion of stereochemistry. This characteristic is especially crucial in the synthesis of chiral molecules, such as fluorinated carbohydrates and nucleosides, where precise stereochemical control is paramount.[3][4] The rapidity of the reaction also makes it a candidate for the synthesis of 18F-labeled radiopharmaceuticals for applications like Positron Emission Tomography (PET).[4]

The overall transformation involves two key stages:

-

Activation of the Alcohol: The hydroxyl group, a poor leaving group, is first converted into a triflate, which is an excellent leaving group.

-

Nucleophilic Fluorination: The triflate is then displaced by the fluoride ion from this compound in an SN2 reaction.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in the deoxyfluorination of alcohols.

Data Presentation

The following tables summarize the quantitative data for the fluorination of various alcohol derivatives using this compound. The data is compiled from literature sources and demonstrates the substrate scope and typical yields.

Table 1: Fluorination of Triflate Derivatives of Carbohydrates and Nucleosides with this compound

| Substrate (Triflate Derivative) | Product | Yield (%) | Reaction Conditions | Reference |

| 2,3:4,5-di-O-isopropylidene-D-fructopyranose triflate | 1-Deoxy-1-fluoro-D-fructose derivative | Not specified | Mild conditions | [4] |

| Partially protected sugar triflates | Deoxyfluoro sugars | Generally good | Mild conditions | [2][3] |

| 2'-O-triflyl-3',5'-di-O-trityl-1-benzylinosine | 2'-fluoro-arabino nucleoside derivative | 30 | Not specified | [4] |

| 3'-O-acetyl-5'-O-trityl-2'-O-triflyl-inosine derivative | 2'-fluoro-arabino nucleoside derivative | 10 | Not specified | [4] |

Table 2: Potential Side Reactions

| Substrate Type | Side Product | Notes | Reference |

| Sterically hindered or conformationally restricted triflates | Elimination products (alkenes) | The conformational influence of protecting groups can affect the ratio of substitution to elimination. | [4] |

Experimental Protocols

This section provides detailed experimental protocols for the two-step deoxyfluorination of alcohols using this compound.

Protocol 1: General Procedure for the Triflation of Primary and Secondary Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol substrate

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Anhydrous pyridine (B92270) or 2,6-lutidine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Dissolve the alcohol (1.0 equiv.) in anhydrous DCM (0.1-0.5 M) in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -10 °C to 0 °C using an ice-salt or ice-water bath.

-

Add anhydrous pyridine or 2,6-lutidine (1.5 equiv.) dropwise to the stirred solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise to the reaction mixture. Maintain the temperature below 0 °C during the addition.

-

Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alkyl triflate. The crude product is often used in the next step without further purification due to the instability of some triflates.

Protocol 2: General Procedure for the Fluorination of Alkyl Triflates with this compound

This protocol describes the nucleophilic substitution of the triflate group with fluoride using this compound.

Materials:

-

Alkyl triflate substrate (from Protocol 1)

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)

-

Anhydrous acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF)

-

Water

-

Diethyl ether or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the crude alkyl triflate (1.0 equiv.) in anhydrous MeCN or THF (0.1-0.5 M).

-

Add this compound (1.5-2.0 equiv.) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or ¹⁹F NMR. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure alkyl fluoride.

Mandatory Visualization

Caption: Overall workflow for the two-step deoxyfluorination of alcohols using this compound.

Caption: SN2 mechanism for the fluorination of an alkyl triflate with this compound.

References

Application Notes and Protocols for Targeted Allele-Specific Sequencing for Fusion (TAS-F) Gene Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Allele-Specific Sequencing for Fusion (TAS-F) is a powerful method for the sensitive and specific detection of known and novel gene fusions. This technology, a specialized application of targeted RNA sequencing, is pivotal in oncology research and the development of targeted therapies. By focusing on specific transcripts of interest, this compound provides both qualitative and quantitative data on gene fusion events, even from challenging sample types such as formalin-fixed paraffin-embedded (FFPE) tissues.[1]

Gene fusions are significant drivers of tumorigenesis in various cancers. Their accurate detection is crucial for patient diagnosis, prognosis, and the selection of appropriate therapeutic interventions. This compound offers a cost-effective and high-throughput alternative to traditional methods like fluorescence in situ hybridization (FISH) and whole-transcriptome sequencing, enabling the precise identification of fusion partners and their specific breakpoints.[2][3]

These application notes provide a detailed experimental procedure for this compound, data presentation guidelines, and visualizations of key workflows and biological pathways to facilitate its implementation in a research or clinical setting.

Data Presentation

Quantitative data from this compound experiments should be summarized for clarity and comparative analysis. The following tables provide examples of how to structure performance data and the results of a fusion gene analysis.

Table 1: Assay Performance Characteristics

| Parameter | Amplicon-Based Method | Enrichment-Based Method |

| Sensitivity | 98.4%[4] | 93.3%[2] |

| Specificity | 100%[4] | 100%[2] |

| Detection Limit | < 10 copies of fusion transcript[5] | As low as 1% mutant allele frequency[6] |

| Required RNA Input | As low as 10 ng[4] | 10 ng (total RNA), 20-100 ng (FFPE RNA)[1] |

| Hands-on Time | ~ 75 minutes | ~ 2-3 hours |